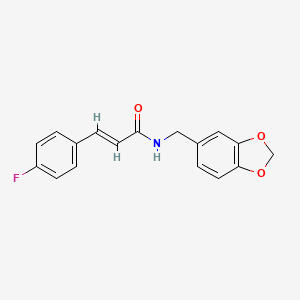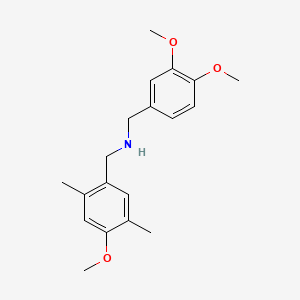![molecular formula C15H17ClN2O3S B5825754 1-[(4-chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B5825754.png)
1-[(4-chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorophenyl group, a sulfonyl group, and a furylmethyl group attached to a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the chlorophenyl group: This step involves the reaction of the piperazine derivative with a chlorophenyl sulfonyl chloride under basic conditions.
Attachment of the furylmethyl group: The final step involves the reaction of the intermediate with a furylmethyl halide in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding furylmethyl ketones or carboxylic acids.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Furylmethyl ketones or carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Various sulfonamide or sulfonate derivatives.
Aplicaciones Científicas De Investigación
1-[(4-chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-allergic properties.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study the effects of sulfonyl and furylmethyl groups on biological systems.
Mecanismo De Acción
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, such as histamine receptors or cyclooxygenase enzymes.
Pathways Involved: It may inhibit the production of pro-inflammatory cytokines and other mediators of inflammation, thereby exerting its anti-inflammatory effects.
Comparación Con Compuestos Similares
- 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine
- 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine
Comparison: 1-[(4-chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine is unique due to the presence of the furylmethyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness may result in different biological activities and applications, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(furan-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3S/c16-13-3-5-15(6-4-13)22(19,20)18-9-7-17(8-10-18)12-14-2-1-11-21-14/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPBINMMTLYQSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl {4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5825673.png)
![2-(4-allyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5825683.png)
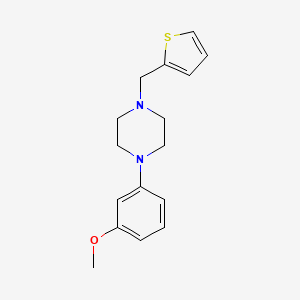
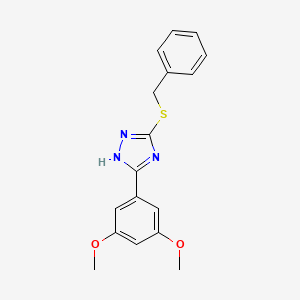
![N-[(4-bromophenyl)methyl]-1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine](/img/structure/B5825700.png)
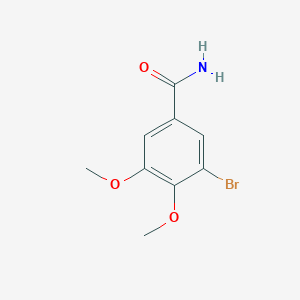
![N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B5825707.png)
![(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(4-ETHYLPHENOXY)ACETATE](/img/structure/B5825714.png)
![1-(1-{5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}-5-METHYL-1H-1,2,3-TRIAZOL-4-YL)ETHAN-1-ONE](/img/structure/B5825726.png)

![1-benzyl-4-[3-(2-thienyl)acryloyl]piperazine](/img/structure/B5825733.png)
![ethyl 4-amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5825738.png)
